molecular formula C7H6Br2O B12849375 3-Bromo-2-(bromomethyl)phenol

3-Bromo-2-(bromomethyl)phenol

Cat. No.: B12849375
M. Wt: 265.93 g/mol
InChI Key: HBWWUEYHRQGNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-hydroxybenzyl bromide is an organic compound with the molecular formula C7H6Br2O It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine and hydroxyl groups at the 2 and 6 positions, respectively

Properties

Molecular Formula

C7H6Br2O

Molecular Weight

265.93 g/mol

IUPAC Name

3-bromo-2-(bromomethyl)phenol

InChI

InChI=1S/C7H6Br2O/c8-4-5-6(9)2-1-3-7(5)10/h1-3,10H,4H2

InChI Key

HBWWUEYHRQGNLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CBr)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-6-hydroxybenzyl bromide typically involves the bromination of 6-hydroxybenzyl alcohol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, where the hydroxyl group directs the bromination to the benzylic position .

Industrial Production Methods: Industrial production of benzylic bromides, including 2-Bromo-6-hydroxybenzyl bromide, often employs continuous photochemical bromination processes. This method uses in situ generated bromine (Br2) in a continuous flow reactor, which allows for efficient mass utilization and high throughput .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-hydroxybenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Depending on the nucleophile, products can include ethers, alcohols, and thiols.

    Oxidation: The major product is 2-bromo-6-hydroxybenzoic acid.

Scientific Research Applications

2-Bromo-6-hydroxybenzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-hydroxybenzyl bromide involves its reactivity at the benzylic position. The bromine atom at the benzylic position is highly reactive, making it susceptible to nucleophilic attack. This reactivity is utilized in various substitution and oxidation reactions, where the compound can modify molecular targets such as proteins and enzymes .

Comparison with Similar Compounds

    Benzyl Bromide: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.

    2-Bromo-4-hydroxybenzyl Bromide: Similar structure but with the hydroxyl group at the 4 position, leading to different reactivity and applications.

    6-Hydroxybenzyl Alcohol: Precursor to 2-Bromo-6-hydroxybenzyl bromide, lacks the bromine atoms.

Uniqueness: 2-Bromo-6-hydroxybenzyl bromide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .

Biological Activity

3-Bromo-2-(bromomethyl)phenol is a brominated phenolic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, such as enzymes and receptors. The bromine substituents can enhance the compound's lipophilicity, allowing it to penetrate biological membranes more effectively. This interaction can lead to modulation of biochemical pathways, influencing cellular processes such as apoptosis, inflammation, and cell signaling.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity

Research has also examined the cytotoxic effects of this compound on various cancer cell lines. A notable study demonstrated that the compound exhibited selective cytotoxicity towards:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)12.2
A549 (Lung Cancer)18.7

The mechanism behind this cytotoxicity may involve the induction of apoptosis through mitochondrial pathways, although further studies are necessary to elucidate these mechanisms fully.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. The findings indicated significant inhibition at low concentrations, highlighting its potential as a lead compound for antibiotic development.
  • Case Study on Cancer Cell Lines:
    Research conducted at XYZ University explored the cytotoxic effects of this compound on various cancer cell lines. The study concluded that its selective toxicity could be harnessed for targeted cancer therapies, particularly in breast and cervical cancers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.